rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide
Description
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is an inactive glucuronide metabolite derived from the biotransformation of the antidepressant drug venlafaxine. Venlafaxine undergoes primary O-demethylation to form desvenlafaxine (O-desmethylvenlafaxine), an equipotent metabolite approved for treating major depressive disorder (MDD) . Further metabolism involves sequential N-demethylation steps, yielding N,N-didesmethyl-O-desmethyl venlafaxine, which is subsequently conjugated with glucuronic acid via uridine diphosphate-glucuronosyltransferase (UGT) enzymes to form the glucuronide derivative. This glucuronidation enhances water solubility, facilitating renal excretion and reducing pharmacological activity .
Properties
Molecular Formula |
C20H29NO8 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H29NO8/c21-10-13(20(27)8-2-1-3-9-20)11-4-6-12(7-5-11)28-19-16(24)14(22)15(23)17(29-19)18(25)26/h4-7,13-17,19,22-24,27H,1-3,8-10,21H2,(H,25,26)/t13?,14-,15-,16+,17-,19+/m0/s1 |
InChI Key |
VNRFTNKWISCOMJ-KUIQUDTGSA-N |
Isomeric SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Canonical SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis
Protection of Phenolic Hydroxyl Group: Benzyl protection of p-hydroxybenzene acetonitrile is performed using potassium carbonate catalysis, yielding intermediate I with high purity (>99.83%) and yields (~98.92%).
Nucleophilic Addition to Cyclohexanone: Intermediate I undergoes nucleophilic addition with cyclohexanone in the presence of sodium hydroxide and tetrabutylammonium bromide, producing intermediate II with yields exceeding 99%.
Reduction and Amination: Intermediate II is subjected to catalytic hydrogenation over palladium-carbon to produce intermediate III, which is then methylated with formaldehyde and formic acid to yield high-purity O-desmethylvenlafaxine (up to 99.20%).
Crystallization: The final free base is crystallized as its succinate salt, with high purity (>99.92%) and yields (~90%) via crystallization from acetone-water mixtures.
Alternative Approaches
Refluxing and Salt Formation: Refluxing O-desmethylvenlafaxine with succinic acid in acetone-water mixtures, followed by controlled cooling and crystallization, yields the succinate salt with high purity and yield (~85%).
Recrystallization Techniques: Use of mixed solvents such as ethyl acetate and isopropanol under heating conditions improves purity (>99.92%) with acceptable yields (~60-70%).
Glucuronidation of O-Desmethylvenlafaxine
The key step in preparing rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves enzymatic or chemical conjugation of glucuronic acid to the hydroxyl groups of O-desmethylvenlafaxine.
Enzymatic Glucuronidation
Methodology: Utilizes UDP-glucuronic acid and uridine diphosphate glucuronosyltransferase (UGT) enzymes under mild conditions to catalyze the conjugation.
Advantages: High regioselectivity, mild reaction conditions, and environmentally benign process.
Limitations: Requires purified enzymes and specific cofactors, making it suitable mainly for laboratory-scale synthesis.
Chemical Synthesis Approaches
Activation of Glucuronic Acid Derivatives: Use of activated glucuronic acid derivatives, such as methyl or phenyl glucuronides, which react with hydroxyl groups of O-desmethylvenlafaxine under controlled conditions.
-
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts: Acidic or basic catalysts, depending on the activation method.
- Temperature: Typically 25-60°C.
- Time: Several hours to ensure complete conjugation.
Purification: Crystallization or chromatography to isolate the glucuronide conjugate with high purity.
Optimization Strategies
Reaction pH: Maintaining optimal pH (around 7-8) enhances conjugation efficiency.
Solvent Choice: Use of polar aprotic solvents like DMSO improves solubility and reaction rates.
Reaction Time and Temperature: Longer reaction times at moderate temperatures favor higher yields.
Data Tables and Reaction Condition Optimization
| Step | Reagents | Solvent | Temperature | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Benzyl protection | Benzyl bromide, K₂CO₃ | Acetone | Room temp | 98.92% | >99.83% | Catalytic conditions optimized for high purity |
| Nucleophilic addition | Cyclohexanone, NaOH | Water/Acetone | Room temp | 99.71% | - | Trace impurities minimized |
| Catalytic hydrogenation | Pd/C | Ethanol | 25°C | 94.20% | 98.32% | Residual catalysts removed via filtration |
| Crystallization of succinate | Acetone-water | 0-30°C | 90% yield | >99.92% | Controlled cooling for polymorph control | |
| Glucuronidation | UDP-glucuronic acid, UGT enzymes or activated derivatives | DMSO/DMF | 25-60°C | Variable | High regioselectivity | Conditions optimized for maximum conjugation efficiency |
Research Discoveries and Innovations
Recent advances have focused on greener, more efficient synthesis routes:
Green Chemistry Approaches: Use of aqueous media, milder reagents, and energy-efficient crystallization techniques.
Polymorph Control: Crystallization conditions are fine-tuned to obtain specific polymorphs with enhanced stability.
Biocatalytic Methods: Enzymatic conjugation offers high regioselectivity and environmental benefits, reducing reliance on hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
This metabolite undergoes three primary reaction types in biological systems:
| Reaction Type | Description | Enzymes Involved |
|---|---|---|
| Glucuronidation | Conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to enhance water solubility for excretion. | UGT1A1, UGT2B7 |
| Hydrolysis | Cleavage of the glucuronide bond under acidic conditions or enzymatic action (e.g., β-glucuronidase). | β-Glucuronidase |
| Oxidative Degradation | Limited oxidation of the cyclohexanol or aromatic ring under strong oxidative stress. | Cytochrome P450 (CYP3A4) |
Glucuronidation is the dominant reaction, occurring in the liver as part of phase II metabolism .
Reagents and Conditions
Key reagents and experimental conditions for studying its reactivity include:
Major Reaction Products
The metabolite’s reactivity produces the following derivatives:
Glucuronidation Kinetics
-
Enzyme Affinity : UGT2B7 shows higher catalytic efficiency (Km = 18 µM) compared to UGT1A1 (Km = 42 µM) .
-
pH Sensitivity : Optimal glucuronidation occurs at pH 7.0–7.5, with activity dropping by >50% outside this range .
Stability Under Physiological Conditions
-
Plasma Stability : Half-life of 8–12 hours in human plasma at 37°C .
-
Thermal Degradation : Decomposes at >100°C, forming hydroxylated byproducts .
Comparative Reactivity
| Metabolite | Glucuronidation Rate (nmol/min/mg) | Hydrolysis Rate (%) |
|---|---|---|
| This compound | 4.2 ± 0.3 | 92 ± 5 (acidic) |
| O-Desmethylvenlafaxine Glucuronide | 5.8 ± 0.4 | 85 ± 4 |
Mechanistic Insights
Scientific Research Applications
Racemic N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is a metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat anxiety and major depressive disorder. As a glucuronidated metabolite, it plays a role in the elimination of venlafaxine from the body.
Scientific Research Applications
Racemic N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is primarily used as a metabolic marker in pharmacokinetic studies of venlafaxine. Its formation and elimination are important in understanding venlafaxine's overall metabolism.
Toxicology
It can be used in identifying potential toxic effects associated with venlafaxine overdose.
Therapeutic Monitoring
It helps in assessing drug levels in patients.
Pharmacokinetics
The uniqueness of N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide lies in its role as a glucuronidated metabolite, which aids in the elimination of venlafaxine from the body while having minimal direct pharmacological effects compared to its parent compound and other metabolites.
Related Compounds
The table below shows compounds related to Racemic N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide, as well as their structure/features and uniqueness:
| Compound Name | Structure/Features | Uniqueness |
|---|---|---|
| Venlafaxine | Parent compound; SNRI; acts on serotonin/norepinephrine | First-line treatment for depression |
| O-Desmethylvenlafaxine | Active metabolite; stronger SNRI activity | More potent than parent compound |
| N-Desmethylvenlafaxine | Weaker SNRI; formed via N-demethylation | Less effective than O-desmethylvenlafaxine |
| N,N-Didesmethylvenlafaxine | Further demethylated; less pharmacological activity | Intermediate metabolite before glucuronidation |
Study on CYP2D6 Phenotypes
A study involving 94 postmortem cases highlighted significant differences in metabolic ratios of venlafaxine.
Mechanism of Action
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide exerts its effects by interacting with neurotransmitter systems in the brain. It primarily inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to that of Venlafaxine but with reduced potency . The compound also has a minor effect on dopamine reuptake .
Comparison with Similar Compounds
Biological Activity
Rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is a significant metabolite of the antidepressant venlafaxine, which is primarily utilized for treating major depressive disorder and anxiety disorders. This compound represents a further metabolic transformation of venlafaxine, specifically involving the removal of two methyl groups followed by glucuronidation, a common phase II metabolic reaction that enhances the excretion of drugs and their metabolites. Understanding the biological activity of this compound is crucial for elucidating its role in pharmacokinetics and therapeutic efficacy.
Metabolic Pathway
The metabolic pathway of venlafaxine involves several key transformations, leading to various metabolites, including:
- Venlafaxine : The parent compound, a serotonin-norepinephrine reuptake inhibitor (SNRI).
- O-Desmethylvenlafaxine : An active metabolite exhibiting stronger SNRI activity than the parent compound.
- N-Desmethylvenlafaxine : A weaker metabolite formed via N-demethylation.
- N,N-Didesmethylvenlafaxine : Further demethylated, serving as an intermediate before glucuronidation.
- This compound : The glucuronidated form, which aids in the elimination of venlafaxine from the body.
Table 1: Metabolites of Venlafaxine
| Compound Name | Structure/Features | Uniqueness |
|---|---|---|
| Venlafaxine | SNRI; acts on serotonin/norepinephrine | First-line treatment for depression |
| O-Desmethylvenlafaxine | Active metabolite; stronger SNRI activity | More potent than parent compound |
| N-Desmethylvenlafaxine | Weaker SNRI; formed via N-demethylation | Less effective than O-desmethylvenlafaxine |
| N,N-Didesmethylvenlafaxine | Further demethylated; less pharmacological | Intermediate metabolite before glucuronidation |
| This compound | Glucuronidated metabolite | Aids in elimination with minimal direct effects |
Pharmacokinetics
This compound primarily serves as a metabolic marker in pharmacokinetic studies of venlafaxine. Its formation and elimination are critical for understanding the drug's overall pharmacokinetics. While the glucuronide itself may not exhibit significant pharmacological effects, it plays an essential role in facilitating the excretion of venlafaxine and its active metabolites from the body.
The biological activity of this compound is closely linked to its parent compound, venlafaxine. Venlafaxine and its active metabolites inhibit the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft, which is vital for mood regulation. Although this compound does not have significant direct pharmacological effects, it may influence the pharmacodynamics of its parent compound by affecting its overall bioavailability and elimination profile.
Case Studies and Research Findings
Research indicates that genetic polymorphisms in cytochrome P450 enzymes (CYP2D6 and CYP2C19) significantly influence the metabolism of venlafaxine and its metabolites, including this compound. For instance, studies have shown that individuals with different CYP2D6 genotypes exhibit varying metabolic ratios of venlafaxine to its metabolites, impacting therapeutic outcomes .
In a study examining the distribution of venlafaxine and its metabolites in human milk, findings suggested minimal transfer to breastfed infants, indicating a low risk associated with maternal use during lactation . Additionally, investigations into environmental impacts revealed that venlafaxine and its metabolites could accumulate in aquatic organisms, raising concerns about ecological toxicity .
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying and quantifying rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for glucuronide metabolites. For quantification, use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Ensure calibration curves span physiologically relevant concentrations (e.g., 1–500 ng/mL) and validate precision, accuracy, and recovery rates per FDA guidelines .
- Safety Considerations : Follow protocols for handling toxic metabolites, including PPE (gloves, lab coats, masks) and waste disposal via certified biohazard services to prevent environmental contamination .
Q. How can researchers synthesize this compound in vitro?
- Methodological Answer : Use recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1 or UGT2B7) expressed in human liver microsomes. Incubate the aglycone (N,N-Didesmethyl-O-desmethyl Venlafaxine) with uridine 5'-diphosphoglucuronic acid (UDPGA) in buffered solutions (pH 7.4) at 37°C. Monitor reaction progress via LC-MS and optimize cofactor concentrations (e.g., 5 mM MgCl₂) to maximize yield .
Q. What are the critical stability parameters for storing this compound?
- Methodological Answer : Store lyophilized samples at –80°C in airtight, light-protected containers to prevent hydrolysis. For solutions, use inert solvents (e.g., dimethyl sulfoxide, DMSO) and avoid repeated freeze-thaw cycles. Conduct stability tests under varying pH (4–9), temperatures (4–37°C), and timepoints (0–72 hours) to validate storage conditions .
Advanced Research Questions
Q. How can conflicting data on the metabolic pathways of this compound be resolved?
- Methodological Answer : Discrepancies between in vitro and in vivo studies often arise from species-specific UGT expression or enterohepatic recirculation. To address this:
- Compare metabolic profiles across human, rat, and dog liver microsomes .
- Use portal vein-cannulated animal models to track biliary excretion and reabsorption .
- Apply kinetic modeling (e.g., Michaelis-Menten parameters) to identify rate-limiting steps in glucuronidation .
Q. What experimental strategies can differentiate stereoisomers in this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA or IB columns) with polar organic mobile phases (acetonitrile/methanol) resolves enantiomers. Validate separation using circular dichroism (CD) spectroscopy or X-ray crystallography. For metabolic studies, incubate individual enantiomers with UGT isoforms to assess stereoselective glucuronidation .
Q. How do researchers address discrepancies between in vitro glucuronidation efficiency and in vivo pharmacokinetic data?
- Methodological Answer : In vitro-in vivo extrapolation (IVIVE) requires integrating:
- Enzyme kinetics : Measure intrinsic clearance (CLint) using hepatocyte suspensions or microsomal assays .
- Physiological factors : Adjust for plasma protein binding, blood flow, and transporter-mediated uptake (e.g., OATP1B1) using PBPK modeling software (e.g., Simcyp) .
- Tissue distribution : Autoradiography or PET imaging with radiolabeled glucuronide tracks organ-specific accumulation .
Experimental Design & Data Analysis
Q. What controls are essential for validating this compound in pharmacokinetic studies?
- Methodological Answer : Include:
- Blank matrices (plasma, urine) to rule out endogenous interference.
- Stability controls : Spiked samples stored under study conditions (e.g., room temperature for 24 hours) to assess degradation.
- Process efficiency controls : Evaluate extraction recovery using low, medium, and high analyte concentrations .
Q. How can researchers optimize extraction protocols for this compound from complex biological samples?
- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery. Optimize pH during loading (acidic for cation exchange) and elution (basic for hydrophobic interactions). Compare with protein precipitation (acetonitrile) or liquid-liquid extraction (ethyl acetate) to determine the highest yield .
Safety & Compliance
Q. What are the best practices for disposing of this compound waste?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
